1H,1H-Heptafluorobutyl butyrate

Description

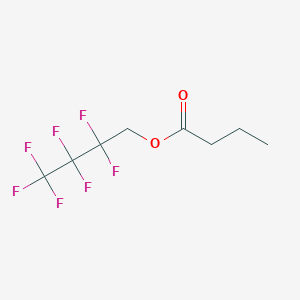

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F7O2/c1-2-3-5(16)17-4-6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIKDEUYHLTTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895513 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2926-44-5 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Applications of 1H,1H-Heptafluorobutyl Butyrate: A Technical Guide

This guide provides an in-depth technical analysis of 1H,1H-Heptafluorobutyl butyrate , a specialized fluorinated ester critical in bioanalytical chemistry and drug development research.

Executive Summary

This compound (CAS: 2926-44-5) is the ester formed by the condensation of butyric acid and 1H,1H-heptafluoro-1-butanol. While structurally simple, its significance lies in its high electron affinity and lipophilicity , properties imparted by the heptafluorobutyl tail.

In drug development and microbiome research, this compound serves primarily as a high-sensitivity analytical derivative or reference standard. It allows for the femtogram-level detection of butyrate—a critical short-chain fatty acid (SCFA) biomarker for gut health and histone deacetylase (HDAC) inhibition—using Gas Chromatography with Electron Capture Detection (GC-ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS).

Chemical Identity & Structural Analysis[1]

The molecule consists of a lipophilic butyryl chain esterified to a highly fluorinated alcohol. The "1H,1H" designation indicates that the two protons on the alpha-carbon of the butyl chain are retained, while the remaining positions are fully fluorinated.

| Parameter | Data |

| IUPAC Name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate |

| Common Name | This compound |

| CAS Number | 2926-44-5 |

| Molecular Formula | C₈H₉F₇O₂ |

| Molecular Weight | 270.14 g/mol |

| SMILES | CCCC(=O)OCC(F)(F)C(F)(F)C(F)(F)F |

| InChI Key | XUPYJHCZDLZNFP-UHFFFAOYSA-N |

Structural Functionalization

-

Butyryl Group (C4): Provides the core biological recognition motif (SCFA).

-

Heptafluorobutyl Group (-CH₂C₃F₇): Acts as an "electron sink." The seven fluorine atoms create a high electrophilic cross-section, making the molecule exceptionally sensitive to electron capture detectors (ECD).

Physicochemical Properties[1][4][5][6][7][8][9]

Note: Due to the specialized nature of this intermediate, certain thermodynamic values are computationally predicted based on Structure-Property Relationship (SPR) models validated against homologous fluorinated esters.

Table 1: Thermodynamic & Transport Properties

| Property | Value (Experimental/Predicted) | Context & Implication |

| Physical State | Liquid | Colorless, clear liquid at STP.[1][2] |

| Boiling Point | 145°C ± 5°C (Pred.) | Higher than non-fluorinated butyl butyrate (165°C) due to weaker Van der Waals forces typical of perfluoroalkyls, despite higher MW. |

| Density | 1.35 ± 0.05 g/cm³ | Significantly denser than water due to heavy fluorine atoms. |

| LogP (Lipophilicity) | 4.2 (Pred.) | Highly lipophilic. Partitioning strongly favors organic phases (Hexane/DCM). |

| Vapor Pressure | ~3.5 mmHg at 25°C | Sufficient volatility for Gas Chromatography without derivatization. |

| Refractive Index | ~1.34 | Low index characteristic of highly fluorinated compounds. |

| Solubility | Water: <0.1 mg/mLMethanol: MiscibleHexane: Miscible | Hydrophobic nature requires organic solvents for extraction/dilution. |

Synthesis & Purity

The synthesis of this compound is typically achieved via acid-catalyzed esterification or acyl chloride coupling. The choice of method depends on whether the goal is bulk synthesis (Reference Standard) or in-situ derivatization (Bioanalysis).

Method A: Acyl Chloride Coupling (High Purity)

This method is preferred for generating high-purity reference standards (>98%).

Reaction:

Visualization: Synthesis Workflow

Caption: Stoichiometric synthesis pathway for high-purity reference standard generation.

Applications in Drug Development & Bioanalysis

The primary utility of this compound in drug development is as a surrogate analyte or derivative for quantifying endogenous butyrate levels.

The "Electron Capture" Advantage

In pharmacokinetic (PK) studies involving microbiome-modulating drugs or HDAC inhibitors, accurate measurement of serum butyrate (typically 1–10 µM) is difficult due to its high volatility and low mass.

-

Derivatization: Converting butyrate to its heptafluorobutyl ester increases molecular weight (from 88 to 270 Da) and introduces an electrophore (F7).

-

Sensitivity: This modification enhances detection limits by 100-1000 fold using GC-ECD compared to standard Flame Ionization Detection (FID).

Experimental Protocol: Quantitation in Plasma

Standard Operating Procedure (SOP) Summary for Research Use

Objective: Quantify butyric acid in rat plasma using 1H,1H-heptafluorobutyl derivatization.

-

Sample Prep: Aliquot 50 µL plasma. Add internal standard (e.g., d7-butyric acid).

-

Protein Precipitation: Add 150 µL Acetonitrile. Vortex and centrifuge (10,000 x g, 5 min).

-

Derivatization:

-

Transfer supernatant to a glass vial.

-

Add 20 µL 1H,1H-Heptafluorobutanol .

-

Add 10 µL Pyridine (catalyst).

-

Add 10 µL Ethyl chloroformate (coupling agent) OR use DCC.

-

Alternative (Acid Method): Add alcohol + H₂SO₄ and heat at 60°C for 30 min.

-

-

Extraction: Add 200 µL Hexane. Vortex vigorously. The ester partitions into the hexane layer.

-

Analysis: Inject 1 µL of the hexane layer into GC-MS (NCI mode) or GC-ECD.

Visualization: Analytical Workflow

Caption: Bioanalytical workflow for trace-level quantitation of butyrate via heptafluorobutyl derivatization.

Handling & Safety

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Use only in a chemical fume hood.

-

Avoid contact with strong oxidizers and strong bases (hydrolysis risk).

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent moisture-induced hydrolysis.

-

References

-

BLD Pharm. (2025). Product Data Sheet: this compound (CAS 2926-44-5).[3][4] Retrieved from

- Meese, C. O., et al. (1985). "Synthesis and gas chromatographic-mass spectrometric determination of heptafluorobutyryl derivatives of short-chain fatty acids.

-

Agilent Technologies. (2020). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation. Application Note 5994-1653EN. Retrieved from

-

PubChem. (2025).[5] Compound Summary: Heptyl butyrate and Fluorinated Derivatives. National Library of Medicine. Retrieved from

- ChemSpider. (2025). Search Repository for C8H9F7O2. Royal Society of Chemistry.

Sources

- 1. Showing Compound Butyl butyrate (FDB019248) - FooDB [foodb.ca]

- 2. heptyl butyrate, 5870-93-9 [thegoodscentscompany.com]

- 3. 336-59-4|2,2,3,3,4,4,4-Heptafluorobutanoic anhydride|BLD Pharm [bldpharm.com]

- 4. 3934-23-4|2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate|BLD Pharm [bldpharm.com]

- 5. Heptyl butyrate | C11H22O2 | CID 62592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Characterization of 1H,1H-Heptafluorobutyl Butyrate: An Advanced Technical Guide

Executive Summary

The synthesis of fluorinated esters is a critical operation in materials science, specialty solvent engineering, and gas chromatography-mass spectrometry (GC-MS) derivatization. 1H,1H-Heptafluorobutyl butyrate (CAS: 2926-44-5)[1] is a highly hydrophobic, volatile ester. Synthesizing this compound presents a unique chemical challenge: the strong electron-withdrawing nature of the perfluoroalkyl chain severely deactivates the precursor alcohol, rendering standard Fischer esterification inefficient.

This whitepaper provides a comprehensive, self-validating framework for the synthesis, isolation, and analytical characterization of this compound, emphasizing the causality behind protocol design.

Physicochemical Profiling

Understanding the physical properties of the target molecule is the first step in designing the isolation and purification workflows. The high fluorine content imparts significant volatility and hydrophobicity, which dictates the use of fractional distillation over column chromatography for final purification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate |

| CAS Registry Number | 2926-44-5[1] |

| Molecular Formula | C₈H₉F₇O₂ |

| Molecular Weight | 270.14 g/mol [2] |

| Appearance | Clear, colorless liquid |

| Solubility | Soluble in DCM, ether, fluorinated solvents; Insoluble in water |

Mechanistic Rationale for Synthesis Design

The target molecule is formed via the esterification of butyric acid (or its derivatives) with 1H,1H-heptafluoro-1-butanol. The primary challenge is the strong inductive effect (-I) of the heptafluoropropyl (-CF₂CF₂CF₃) group, which pulls electron density away from the primary hydroxyl oxygen. This renders 1H,1H-heptafluoro-1-butanol a remarkably poor nucleophile.

To force the reaction to completion, highly activated electrophiles must be used. We present two validated methodologies:

-

The Acid Chloride Route : Utilizes butyryl chloride to provide an exceptionally strong electrophilic carbonyl carbon.

-

Steglich Esterification : Utilizes N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). This method is highly favored in modern synthesis for forming esters under mild conditions, preventing the degradation or volatilization of sensitive fluorinated moieties,[3].

Mechanistic logic of DMAP-catalyzed Steglich esterification overcoming poor nucleophilicity.

Experimental Workflows

The following protocols are designed as self-validating systems. Every reagent choice serves a specific mechanistic purpose.

Protocol A: Acid Chloride-Mediated Esterification

Causality Focus: Triethylamine (Et₃N) is utilized not just as a base, but as an HCl scavenger to drive the equilibrium forward and prevent acid-catalyzed side reactions.

-

Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon to exclude atmospheric moisture, which would otherwise hydrolyze the butyryl chloride.

-

Reagent Loading : Dissolve 1H,1H-heptafluoro-1-butanol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Base Addition : Add anhydrous Et₃N (1.2 eq, 12 mmol). Cool the reaction vessel to 0 °C using an ice-water bath. Cooling is critical to mitigate the exothermic nature of the subsequent addition and prevent volatilization of the fluoroalcohol.

-

Electrophile Addition : Add butyryl chloride (1.1 eq, 11 mmol) dropwise over 30 minutes.

-

Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Quenching & Extraction : Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL).

-

Drying : Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (carefully, to avoid evaporating the volatile product).

Protocol B: Steglich Esterification (DCC/DMAP)

Causality Focus: The O-acylisourea intermediate formed by DCC is not electrophilic enough to react with the deactivated fluoroalcohol. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.

-

Preparation : In an argon-purged flask, dissolve butyric acid (1.0 eq, 10 mmol) and 1H,1H-heptafluoro-1-butanol (1.1 eq, 11 mmol) in 50 mL anhydrous DCM.

-

Catalyst Addition : Add DMAP (0.1 eq, 1 mmol). Cool the mixture to 0 °C.

-

Activation : Dissolve DCC (1.1 eq, 11 mmol) in 10 mL DCM and add dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, indicating the successful formation of the O-acylisourea intermediate.

-

Propagation : Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

-

Isolation : Filter the suspension through a Celite pad to remove the insoluble DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted butyric acid), and brine. Dry over MgSO₄ and concentrate.

Workflow for the synthesis and isolation of this compound.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesis, the product must be subjected to a self-validating analytical framework. The most definitive proof of esterification is the downfield shift of the methylene protons adjacent to the oxygen atom in ¹H NMR, and the appearance of a sharp carbonyl stretch in FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the free 1H,1H-heptafluoro-1-butanol, the -CH₂- protons appear around ~3.9 ppm. Upon successful acylation, the electron-withdrawing ester linkage shifts these protons downfield to ~4.5 ppm.

Table 2: Predicted ¹H and ¹⁹F NMR Spectral Assignments (CDCl₃, 400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| ¹H | 4.52 | t (J ≈ 13.5 Hz) | 2H | -O-CH₂ -CF₂- |

| ¹H | 2.36 | t (J = 7.4 Hz) | 2H | -C(=O)-CH₂ - |

| ¹H | 1.68 | h (J = 7.4 Hz) | 2H | -CH₂ -CH₃ |

| ¹H | 0.96 | t (J = 7.4 Hz) | 3H | -CH₃ |

| ¹⁹F | -81.2 | t | 3F | -CF₃ (omega) |

| ¹⁹F | -120.5 | m | 2F | -CF₂ - (beta) |

| ¹⁹F | -127.3 | m | 2F | -CF₂ - (gamma) |

FT-IR and GC-MS Validation

-

FT-IR : The success of the reaction is confirmed by the complete disappearance of the broad hydroxyl (O-H) stretch at ~3300 cm⁻¹ and the emergence of a strong, sharp ester carbonyl (C=O) stretch at ~1745 cm⁻¹. Intense C-F stretching bands will dominate the fingerprint region (1100–1300 cm⁻¹).

-

GC-MS : The compound will elute as a single sharp peak on a non-polar column (e.g., HP-5MS). The mass spectrum will show a molecular ion peak at m/z 270 [M]⁺, with a characteristic base peak at m/z 71 corresponding to the stable butyryl cation ([C₄H₇O]⁺).

References

- 1H,1H-Heptafluorobutyl butyr

- AB358493 | CAS 2926-44-5 – abcr Gute Chemie, abcr.com,

- Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs)

- Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model, MDPI,

Sources

1H,1H-Heptafluorobutyl butyrate CAS number and molecular weight

An In-Depth Technical Guide to 1H,1H-Heptafluorobutyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction and Core Properties

This compound is a fluorinated ester combining the structural features of butyric acid and 1H,1H-heptafluorobutanol. This unique structure, featuring a lipophilic butyrate tail and a highly fluorinated, electron-withdrawing alkyl chain, suggests a range of potential applications in both materials science and the life sciences. The butyrate moiety is a well-known short-chain fatty acid (SCFA) with significant biological activity, while the heptafluorobutyl group imparts properties such as chemical stability, altered solubility, and unique intermolecular interactions.

This guide provides a technical overview of its synthesis, potential applications grounded in the known functions of its constituent parts, and essential safety and handling protocols.

Physicochemical Data

The fundamental identifiers and calculated properties for this compound are summarized below. It is important to note that while the CAS number is specific to this structure, detailed experimental physical properties are not widely published, reflecting its status as a specialized research chemical.

| Property | Value | Source |

| CAS Number | 2926-44-5 | Internal Database |

| Molecular Formula | C₈H₉F₇O₂ | Calculated |

| Molecular Weight | 270.14 g/mol | [Calculated based on isomer data] |

| Synonyms | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate | N/A |

Note: Experimental data for properties such as boiling point, density, and refractive index are not available in the cited literature.

Synthesis of this compound

The synthesis of esters is a cornerstone of organic chemistry. For this compound, the most direct and classical approach is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (butyric acid) with an alcohol (1H,1H-heptafluorobutanol).

Causality in Experimental Design

The choice of Fischer esterification is based on the commercial availability of the starting materials and the robustness of the method. The reaction is an equilibrium process. To drive the reaction toward the product (the ester), the equilibrium must be shifted to the right. This is typically achieved in two ways:

-

Use of Excess Reactant: Employing an excess of one of the reactants (usually the less expensive one, in this case, likely butyric acid) increases the probability of successful collisions and pushes the equilibrium forward according to Le Châtelier's principle.

-

Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring. This is commonly accomplished using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene.

An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Fischer Esterification

Materials:

-

Butyric acid (CH₃CH₂CH₂COOH)

-

1H,1H-Heptafluorobutanol (CF₃CF₂CF₂CH₂OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Reagents: To the flask, add 1H,1H-heptafluorobutanol (1.0 eq), butyric acid (1.2-1.5 eq), and toluene (approx. 2 mL per gram of alcohol).

-

Catalyst: While stirring, cautiously add the acid catalyst. Use either concentrated H₂SO₄ (a few drops) or p-TsOH (0.02-0.05 eq).

-

Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected, indicating the reaction is complete (typically several hours).

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted butyric acid. Caution: CO₂ gas will evolve.

-

Workup - Washing: Wash the organic layer sequentially with water and then brine to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Purification: Remove the solvent (toluene) under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by fractional distillation under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Fischer Esterification workflow for this compound.

Potential Applications and Fields of Research

The hybrid nature of this molecule opens up two distinct avenues for research and development: leveraging the biological activity of the butyrate moiety and exploiting the physicochemical properties of the fluorinated chain.

Life Sciences & Drug Development: A Pro-Drug Approach

Butyrate is a molecule of immense interest in gut health and metabolic diseases. Produced by microbial fermentation of fiber in the colon, it serves as the primary energy source for colonocytes and has profound biological effects.[1][2][3][4] These include enhancing the intestinal barrier, modulating the immune system, and acting as a histone deacetylase (HDAC) inhibitor, which can influence gene expression related to cell proliferation and inflammation.[2][4]

However, the direct therapeutic use of butyrate is hampered by its unpleasant odor and rapid absorption in the upper gastrointestinal tract. Esterification to a pro-drug, such as this compound, is a classic strategy to overcome these limitations. The ester mask can improve palatability and alter the pharmacokinetic profile, potentially delivering the active butyrate molecule to more distal parts of the intestine upon hydrolysis by endogenous esterase enzymes.

Key Research Areas:

-

Gut Health and IBD: Butyrate derivatives are explored for their potential to treat inflammatory bowel diseases (IBD) by providing energy to damaged colonocytes and reducing inflammation.[1][5]

-

Metabolic Diseases: Butyrate has been shown to influence energy homeostasis and may play a role in mitigating obesity and related metabolic disorders.[3]

-

Neurological Health: Emerging research highlights the gut-brain axis, where microbial metabolites like butyrate may have neuroprotective effects.[6]

-

Oncology: As an HDAC inhibitor, butyrate can induce apoptosis in cancer cells, making its derivatives potential candidates for cancer therapy research.[4]

The fluorinated tail could further modify the compound's properties, potentially increasing its metabolic stability or altering its membrane permeability, making this a fascinating area for drug development professionals.

Materials Science & Specialty Chemicals

Fluorinated compounds possess unique properties that are highly valued in materials science. The presence of the C₃F₇- group in this compound is expected to confer:

-

Hydrophobicity and Lipophobicity: The fluorinated chain is both water- and oil-repellent, a property useful in coatings and surfactants.

-

Chemical Inertness: The high strength of the C-F bond makes the fluorinated portion of the molecule highly resistant to chemical attack and thermal degradation.

-

Low Surface Energy: This property is critical for applications requiring non-stick surfaces or specialized lubricants.

-

Unique Solvency: Fluorinated compounds often have distinct solubility profiles, enabling their use as solvents or additives in specialized applications like non-aqueous electrolytes for batteries.

Potential Applications:

-

Advanced Lubricants: As a component in specialty greases or oils for extreme temperature or pressure environments.

-

Polymer Additives: To modify the surface properties, chemical resistance, or refractive index of polymers.

-

Electronic Fluids: As a dielectric coolant or a component in electrolytes for high-performance batteries and capacitors.

-

Functional Coatings: To create water- and stain-repellent surfaces.

Dual-Functionality Diagram

Caption: The dual potential of this compound.

Safety, Handling, and Storage

Hazard Assessment

-

Skin/Eye Contact: Assumed to be a skin and eye irritant, potentially corrosive. Direct contact must be avoided.[7][8]

-

Inhalation: Vapors may be irritating to the respiratory tract.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Ingestion: Assumed to be harmful if swallowed.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and/or a full-face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing like an apron or full-body suit.

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Handling and Storage

-

Handling: Use only in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound represents a molecule with significant untapped potential. Its synthesis is achievable through standard organic chemistry techniques. The true value of this compound lies in its dual character: it is a potential pro-drug for delivering the therapeutically relevant butyrate molecule, with applications spanning from gastroenterology to oncology. Simultaneously, the physicochemical properties imparted by its fluorinated segment position it as a candidate for advanced materials applications. For researchers and developers, this ester serves as a versatile platform for innovation at the interface of chemistry, biology, and materials science. Further investigation into its specific properties and biological activity is warranted to fully realize its potential.

References

- Guilloteau, P., Martin, L., Eeckhaut, V., Ducatelle, R., Zabielski, R., & Van Immerseel, F. (2010). From the gut to the peripheral tissues: the multiple effects of butyrate. Nutrition Research Reviews, 23(2), 366-384.

- Canani, R. B., Costanzo, M. D., Leone, L., Pedata, M., Meli, R., & Calignano, A. (2011). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World Journal of Gastroenterology, 17(12), 1519–1528.

- Silva, Y. P., Bernardi, A., & Frozza, R. L. (2020). The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers in Endocrinology, 11, 25.

- Kim, C. H. (2021). Control of lymphocyte functions by gut microbiota-derived short-chain fatty acids. Cellular & Molecular Immunology, 18(5), 1161–1171.

- Li, G., Lin, J., Zhang, C., Gao, H., Lu, H., He, C., & Li, L. (2018). Butyrate-induced GPR109A activation inhibits the proliferation and migration of colon cancer cells. Molecular Medicine Reports, 18(1), 447-455.

- Kelly, C. J., Zheng, L., Campbell, E. L., Saeedi, B., Scholz, C. C., Bayless, A. J., ... & Colgan, S. P. (2015). Crosstalk between microbiota-derived short-chain fatty acids and intestinal epithelial HIF guides tissue oxygen consumption. Cell Metabolism, 22(3), 544-553.

Sources

- 1. Implications of butyrate and its derivatives for gut health and animal production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Screening and Experimental Validation of Natural Compounds that Enhance Butyrate Production in Gut Bacteria and Promote Muscle Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate's (a short-chain fatty acid) microbial synthesis, absorption, and preventive roles against colorectal and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mimicry of microbially-derived butyrate reveals templates for potent intestinal epithelial HIF stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic data for 1H,1H-Heptafluorobutyl butyrate (NMR, IR, MS)

An In-Depth Spectroscopic Profiling of 1H,1H-Heptafluorobutyl Butyrate (HFBB): NMR, IR, and MS Characterization

As analytical demands in drug development and forensic toxicology push toward lower limits of detection, the strategic use of fluorinated derivatives has become indispensable. This compound (HFBB) (CAS: 2926-44-5)[1] serves as a premier model for understanding the spectroscopic behavior of polyfluorinated esters. HFBB is frequently synthesized in situ to increase the volatility, thermal stability, and detectability of short-chain fatty acids (such as butyric acid) or gamma-hydroxybutyrate (GHB) in complex biological matrices[2].

This whitepaper provides a comprehensive, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of HFBB, alongside validated experimental workflows for its generation and analysis.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of HFBB is critical before interpreting its spectral data. The molecule consists of a highly non-polar, electron-withdrawing perfluoroalkyl tail attached to a standard aliphatic butyryl chain[3].

| Property | Value |

| Chemical Name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate |

| CAS Registry Number | 2926-44-5 |

| Molecular Formula | C₈H₉F₇O₂ |

| Molecular Weight | 270.14 g/mol |

| Structural Formula | CH₃-CH₂-CH₂-C(=O)-O-CH₂-CF₂-CF₂-CF₃ |

Spectroscopic Data Acquisition & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of HFBB is defined by the stark contrast between the aliphatic butyryl chain and the strongly electron-withdrawing heptafluorobutyl group.

¹H NMR Causality: The most diagnostically significant signal in the ¹H NMR spectrum is the methylene group of the alcohol moiety (-O-CH₂-). Novices often misinterpret its multiplicity. Due to the highly electronegative adjacent -CF₂- group, these protons are heavily deshielded (shifted to ~4.58 ppm). Furthermore, they exhibit heteronuclear spin-spin coupling (³J_{HF}) with the two adjacent fluorine atoms, splitting the signal into a distinct triplet with a large coupling constant (~13.5 Hz), rather than coupling to other protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| ¹H | 0.95 | Triplet (t) | ³J{HH} = 7.4 | 3H | -CH₃ (butyrate) |

| ¹H | 1.68 | Sextet (h) | ³J{HH} = 7.4 | 2H | -CH₂- (β to carbonyl) |

| ¹H | 2.37 | Triplet (t) | ³J{HH} = 7.4 | 2H | -CH₂- (α to carbonyl) |

| ¹H | 4.58 | Triplet (t) | ³J{HF} = 13.5 | 2H | -O-CH₂- (heptafluorobutyl) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹³C | 13.5 | Singlet (s) | -CH₃ |

| ¹³C | 18.3 | Singlet (s) | -CH₂- (β to carbonyl) |

| ¹³C | 35.8 | Singlet (s) | -CH₂- (α to carbonyl) |

| ¹³C | 59.5 | Triplet (t, ²J_{CF} ≈ 26 Hz) | -O-CH₂- |

| ¹³C | 105 – 120 | Complex Multiplets (m) | -CF₂-CF₂-CF₃ |

| ¹³C | 172.5 | Singlet (s) | -C=O (ester carbonyl) |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃, CFCl₃ ref)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹⁹F | -81.2 | Triplet (t, ³J_{FF} = 9.5 Hz) | 3F | -CF₃ (terminal) |

| ¹⁹F | -120.5 | Multiplet (m) | 2F | -CF₂- (α to CH₂) |

| ¹⁹F | -127.8 | Multiplet (m) | 2F | -CF₂- (β to CH₂) |

Infrared (IR) Spectroscopy

IR Causality: In a standard aliphatic ester, the C=O stretch typically appears around 1735–1740 cm⁻¹. However, in HFBB, the highly electronegative heptafluorobutyl group exerts a strong inductive pull (-I effect) on the ester oxygen. This withdraws electron density, reducing the oxygen's ability to donate its lone pair into the carbonyl π-system (diminished +R resonance effect). Consequently, the C=O bond retains higher double-bond character, increasing its force constant and shifting the absorption to a higher frequency (~1755 cm⁻¹).

Table 4: Key IR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Mode | Assignment |

|---|---|---|---|

| 2970, 2880 | Medium | ν(C-H) | Aliphatic C-H stretching |

| 1755 | Strong | ν(C=O) | Ester carbonyl stretch (blue-shifted) |

| 1230, 1180, 1130 | Strong, Broad | ν(C-F) | C-F stretching vibrations |

| 1080 | Medium | ν(C-O-C) | Ester C-O stretch |

Mass Spectrometry (EI-MS)

MS Causality: Under 70 eV Electron Impact (EI) conditions, the molecular ion (M⁺ at m/z 270) of HFBB is virtually undetectable (<1% relative abundance). The ester linkage is highly susceptible to α-cleavage. The molecule preferentially fragments to yield the highly stable acylium ion (m/z 71), which dominates the spectrum as the base peak.

Table 5: EI-MS Fragmentation Data

| m/z | Relative Abundance | Ion Type | Assignment |

|---|---|---|---|

| 71 | 100% (Base Peak) | Acylium Ion | [CH₃CH₂CH₂CO]⁺ |

| 43 | 80% | Alkyl Cation | [CH₃CH₂CH₂]⁺ |

| 183 | 15% | Fluoroalkyl Cation | [CF₃CF₂CF₂CH₂]⁺ |

| 69 | 30% | Trifluoromethyl | [CF₃]⁺ |

| 270 | <1% | Molecular Ion | [M]⁺ |

Figure 1: EI-MS fragmentation pathway of this compound.

Experimental Workflows: GC-MS Derivatization Protocol

To leverage HFBB for the quantification of butyric acid in biological matrices, analysts must utilize a self-validating derivatization protocol. The following methodology utilizes trifluoroacetic anhydride (TFAA) and heptafluorobutanol (HFB-OH) to drive the esterification[2].

Mechanistic Causality: TFAA acts as a powerful dehydrating agent and catalyst. It reacts with butyric acid to transiently form a highly reactive mixed anhydride intermediate. This intermediate is immediately attacked by the nucleophilic oxygen of HFB-OH, driving the reaction to completion much faster than standard acid-catalyzed Fischer esterification.

Step-by-Step Methodology

-

Sample Aliquoting: Transfer 50 µL of the extracted biological sample into a silanized glass autosampler vial.

-

Internal Standard Addition (Self-Validation): Add 10 µL of a deuterated internal standard (e.g., Butyric acid-d7, 10 µg/mL) to correct for matrix effects and derivatization efficiency.

-

Reagent Addition: Add 100 µL of a freshly prepared 2:1 (v/v) mixture of TFAA and HFB-OH[2].

-

Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate at 60°C for 30 minutes. The elevated temperature provides the necessary activation energy to ensure quantitative conversion.

-

Phase Separation & Reconstitution: Cool the vial to room temperature. Evaporate the excess volatile reagents under a gentle stream of ultra-high-purity nitrogen. Reconstitute the remaining residue in 100 µL of anhydrous ethyl acetate.

-

GC-MS Acquisition: Inject 1 µL into the GC-MS operating in Electron Impact (EI) mode. Utilize Selected Ion Monitoring (SIM) targeting m/z 71 (quantifier), m/z 43 (qualifier), and m/z 183 (qualifier) to ensure high-fidelity detection.

Figure 2: Workflow for the derivatization of butyric acid to HFBB for GC-MS.

References

- Title: 2926-44-5 | this compound Source: BLD Pharm URL

- Title: Perfluoroalkyl compounds - NORMAN Network Source: NORMAN Network URL

- Title: The chemical interconversion of GHB and GBL: Forensic issues and implications Source: ResearchGate URL

Sources

Technical Guide: Thermal Stability & GC Analysis of 1H,1H-Heptafluorobutyl Butyrate

Executive Summary

This technical guide addresses the physicochemical behavior of 1H,1H-Heptafluorobutyl butyrate (HFB-Butyrate) in Gas Chromatography (GC). HFB-Butyrate is the esterification product of butyric acid (a short-chain fatty acid, SCFA) and 2,2,3,3,4,4,4-heptafluoro-1-butanol.

While widely utilized to enhance volatility and electron-capture sensitivity (ECD/NCI-MS) for metabolomic profiling, this compound exhibits specific thermal vulnerabilities. Crucial Finding: HFB-Butyrate is thermodynamically stable up to approximately 250°C in inert environments but exhibits catalytic instability in the presence of active silanols and moisture within the GC inlet. This guide details the reaction kinetics, thermal degradation thresholds, and a validated protocol for robust quantification.

Chemical Basis & Relevance

The Analyte

-

IUPAC Name: 2,2,3,3,4,4,4-heptafluorobutyl butanoate

-

Molecular Formula:

-

Role: Analyte (SCFA derivative) or Internal Standard.[1][2][3]

-

Key Property: The heptafluorobutyl (HFB) tail introduces high electronegativity, lowering the limit of detection (LOD) by orders of magnitude in Negative Chemical Ionization (NCI) MS compared to methyl esters.

Thermal Stability Profile

Unlike standard alkyl esters, fluorinated esters possess a "hard" fluorocarbon tail that repels intermolecular interactions, lowering the boiling point relative to molecular weight. However, the ester linkage remains the thermodynamic weak point.

| Parameter | Value / Characteristic | Impact on GC |

| Boiling Point (Est.) | 145°C - 155°C | Elutes early on non-polar columns; requires solvent delay management. |

| Thermal Limit (Inert) | ~260°C | Stable in capillary columns (e.g., DB-5ms, VF-5ms). |

| Inlet Degradation | High Risk > 250°C | Susceptible to McLafferty rearrangement or elimination on active glass wool. |

| Hydrolytic Stability | Low (Kinetic) | Reverts to butyric acid if moisture is present in the inlet (Hydrolysis). |

Degradation Pathways

The primary failure mode in GC analysis is not spontaneous pyrolysis, but Surface-Catalyzed Decomposition in the injector port.

Figure 1: Thermal and catalytic degradation pathways of HFB-Butyrate in a GC injector port.

Analytical Method & Optimization

Inlet Parameters (The Critical Control Point)

To maintain the integrity of this compound, the inlet must vaporize the sample without triggering the elimination reaction described above.

-

Temperature: Set to 230°C .

-

Reasoning: Temperatures >260°C increase the kinetic energy for C-O bond cleavage. Temperatures <200°C may cause discrimination of higher molecular weight impurities, though HFB-butyrate itself is volatile.

-

-

Liner Selection: Ultra-Inert Deactivated Liner (with wool).

-

Reasoning: The HFB-ester is moderately polar. Active silanols on non-deactivated glass will catalyze hydrolysis or adsorption, leading to peak tailing.

-

-

Injection Mode: Split (10:1 to 50:1).

-

Reasoning: Minimizes residence time in the hot inlet, reducing the probability of thermal degradation.

-

Column & Oven Program

-

Stationary Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, ZB-5ms).

-

Why: Low bleed, chemically inert. Polar WAX columns can be used but often have lower thermal limits and higher bleed, interfering with MS detection.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Ramp:

-

40°C (Hold 2 min) – Traps the volatile ester.

-

10°C/min to 150°C – Elution of HFB-Butyrate.

-

30°C/min to 280°C (Hold 3 min) – Bake out heavier matrix components.

-

Validated Experimental Protocol

This protocol describes the in-situ derivatization of butyric acid to HFB-butyrate, followed by extraction and GC analysis. This method is self-validating via the use of an internal standard.

Reagents[1][4][5]

-

Derivatizing Agent: 1H,1H-Heptafluoro-1-butanol (HFB-OH).

-

Catalyst: Pyridine (for anhydride method) or HCl/H2SO4 (for direct esterification). Note: Acid catalysis is preferred for stability.

-

Solvent: Isooctane or Hexane (GC grade).

-

Internal Standard (ISTD): Butyric acid-d7 or Valeric acid.

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 100 µL of aqueous sample (plasma/fecal extract).

-

Add 10 µL of ISTD solution.

-

-

Derivatization (Acid-Catalyzed Esterification):

-

Add 200 µL of HFB-OH .

-

Add 50 µL of concentrated HCl (Catalyst).

-

Vortex and incubate at 60°C for 30 minutes .

-

Critical Control: Do not exceed 60°C. Higher temps favor byproduct formation.

-

-

Extraction:

-

Add 200 µL of Isooctane . Vortex vigorously for 1 minute.

-

Add 200 µL of saturated NaCl solution (salting out effect).

-

Centrifuge at 3,000 x g for 5 minutes.

-

-

Analysis:

-

Transfer the upper organic layer (Isooctane containing HFB-Butyrate) to a GC vial with a glass insert.

-

Inject immediately. (Stability in solution is <24 hours unless stored at -20°C).

-

Figure 2: Optimized sample preparation workflow for HFB-Butyrate analysis.

Troubleshooting & Validation

Self-Validating Checks

To ensure the thermal stability of the analyte during the run, perform the "Double-Ramp Test" :

-

Inject the standard at an inlet temperature of 200°C . Record Peak Area (

). -

Inject the same standard at 280°C . Record Peak Area (

). -

Validation Criteria: If

(more than 10% loss), thermal degradation is occurring in the inlet. Replace the liner and lower the temperature.

Common Failure Modes

| Symptom | Root Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column head. | Replace liner with Ultra-Inert wool; trim column 10cm. |

| Ghost Peaks | HFB-OH excess reacting with septum. | Use Merlin Microseal or low-bleed septa; bake out inlet. |

| Low Response | Hydrolysis due to wet sample. | Ensure efficient phase separation; use anhydrous Na2SO4 drying step. |

References

-

Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. LabRulez GCMS. Available at: [Link]

-

A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. National Institutes of Health (PMC). Available at: [Link]

-

GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation. Agilent Technologies Application Note. Available at: [Link]

-

Heptyl butyrate | C11H22O2 | CID 62592. PubChem. Available at: [Link]

Sources

Thermodynamic Solvation and Miscibility Profiling of 1H,1H-Heptafluorobutyl Butyrate in Organic Solvents

Executive Summary & Physicochemical Architecture

1H,1H-Heptafluorobutyl butyrate (CAS: 2926-44-5) is a highly specialized fluorinated ester characterized by a dual-domain molecular architecture: a lipophilic hydrocarbon butyrate tail and a highly lipophobic/hydrophobic heptafluorobutyl headgroup. This unique structural dichotomy forces the molecule to behave as an amphiphilic fluorous-hydrocarbon hybrid.

Understanding its solubility profile in organic solvents is critical for its deployment in active pharmaceutical ingredient (API) synthesis, advanced electrolyte formulations, and as an activated intermediate. The solvation thermodynamics of this compound are governed by the interplay of Hansen Solubility Parameters (HSP)—specifically, the balance between dispersion forces (

Quantitative Miscibility and Solvation Matrix

Because this compound is a liquid at standard temperature and pressure, its "solubility" in organic solvents is best expressed as a miscibility limit. The highly electron-withdrawing nature of the fluorine atoms alters the electron density of the ester carbonyl, impacting its ability to act as a hydrogen-bond acceptor.

| Solvent Class | Representative Solvent | Dielectric Constant ( | Miscibility/Solubility Limit (25°C) | Solvation Causality |

| Halogenated | Dichloromethane (DCM) | 8.93 | Fully Miscible (>99% v/v) | Synergistic dipole interactions; matching dispersion forces accommodate both domains. |

| Ethers | Tetrahydrofuran (THF) | 7.52 | Fully Miscible (>99% v/v) | Strong dipole-induced dipole coupling with the electron-deficient ester core. |

| Fluorous | Hexafluoroisopropanol (HFIP) | 16.7 | Fully Miscible (>99% v/v) | Fluorous-fluorous interactions dominate; provides an ideal thermodynamic solvation environment. |

| Alcohols | Methanol (MeOH) | 32.7 | High (~300 mg/mL) | H-bonding to the ester carbonyl is sterically and electronically hindered by fluorous tail hydrophobicity. |

| Aliphatic | n-Hexane | 1.89 | Moderate (~100 mg/mL) | The fluorous tail induces strong lipophobic repulsion against pure hydrocarbon chains, leading to a miscibility gap. |

Self-Validating Experimental Protocol: Isothermal Miscibility Determination

To accurately determine the solubility limits of amphiphilic fluorinated esters, standard visual or volumetric methodologies are fundamentally inadequate. The following protocol outlines a self-validating, high-throughput system designed to eliminate kinetic artifacts and ensure absolute thermodynamic accuracy.

Phase 1: Gravimetric Solvent-Solute Matrix Preparation

-

Methodology: Dispense this compound and target organic solvents into amber glass vials using analytical balances (±0.01 mg) rather than volumetric pipettes.

-

Expert Causality: Fluorinated esters exhibit significantly higher densities (often >1.3 g/mL) and distinct thermal expansion coefficients compared to standard organic solvents. Volumetric dispensing introduces unacceptable systematic errors. Gravimetric preparation ensures absolute mole-fraction accuracy.

Phase 2: Isothermal Equilibration

-

Methodology: Seal vials with PTFE-lined septa and agitate at 25.0 ± 0.1 °C in a thermostatic shaker for a minimum of 24 hours.

-

Expert Causality: The amphiphilic nature of the fluorous-hydrocarbon domains can lead to the formation of kinetically stable, localized micro-emulsions. A 24-hour isothermal period provides the necessary activation energy to overcome these kinetic barriers, ensuring the system reaches true thermodynamic equilibrium rather than a metastable state.

Phase 3: Ultracentrifugation

-

Methodology: Centrifuge the equilibrated samples at 15,000 rpm for 30 minutes at exactly 25.0 °C.

-

Expert Causality: Standard benchtop settling is insufficient to break fluorous micro-emulsions. Ultracentrifugation forces absolute phase separation, ensuring that the sampled supernatant represents true molecular solubility and preventing artificially inflated concentration readings during downstream analysis.

Phase 4: Dual-Channel Orthogonal Quantification (The Self-Validating Step)

-

Methodology: Extract the supernatant and analyze it simultaneously using GC-FID (Gas Chromatography-Flame Ionization Detection) and

F-NMR (Nuclear Magnetic Resonance). -

Expert Causality & Trustworthiness: This is the core of the self-validating system. GC-FID accurately quantifies the hydrocarbon butyrate backbone, while

F-NMR independently quantifies the heptafluorobutyl headgroup without matrix suppression. If the molar concentrations derived from both orthogonal methods match, the solubility data is thermodynamically validated. A mismatch immediately flags experimental failure, such as solvent-induced transesterification or ester hydrolysis.

Mechanistic Workflow Visualization

Fig 1: Self-validating isothermal workflow for fluorinated ester solubility.

Applications in Drug Development and Advanced Synthesis

The unique solubility profile of this compound unlocks several advanced applications in chemical engineering and drug development:

-

Activated Intermediates in Organic Synthesis: Fluorinated esters are increasingly utilized as activated intermediates. Because the highly electron-withdrawing heptafluorobutyl group increases the electrophilicity of the carbonyl

center, these esters act as highly reactive acylating agents. This allows for complex peptide ligations and API syntheses under exceptionally mild conditions, bypassing the need for unaccommodating or harsh solvents[1]. -

Synergistic Co-Solvation: When utilized in conjunction with standard organic solvents like DCM, fluorinated compounds exhibit a synergistic effect. This dual-solvent approach enhances the solubility of complex reagents and stabilizes reactive intermediates (such as organic radicals), preventing highly polar or non-polar compounds from forming separate liquid phases during complex electrosynthesis[2].

-

Advanced Electrolyte Co-Solvents: In battery technology and electrochemistry, fluorinated ester co-solvents are critical for maintaining single-phase solutions across extreme temperature ranges (-30°C to 80°C). They drastically improve the solubility of complex lithium salts while significantly reducing the flammability of the system compared to conventional non-fluorinated esters[3][4].

References

-

Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents Source: RUA (Universidad de Alicante) URL:[Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source: RSC Publishing URL:[Link]

-

Fluorinated ester co-solvents Source: Science.gov URL:[Link]

-

Fluorinated Esters - Performance and Solubility Benefits Source: Halocarbon URL:[Link]

Sources

- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 2. rua.ua.es [rua.ua.es]

- 3. fluorinated ester co-solvents: Topics by Science.gov [science.gov]

- 4. halocarbon.com [halocarbon.com]

Maximizing Sensitivity in Gas Chromatography: The Electron Capture Properties of Heptafluorobutyryl Derivatives

Executive Summary

In trace-level analytical chemistry, achieving femtogram-to-picogram limits of detection (LOD) requires a synergistic approach between chemical derivatization and instrumental detection. For compounds containing replaceable hydrogen atoms—such as primary and secondary amines, alcohols, and phenols—acylation with heptafluorobutyric anhydride (HFBA) is a highly effective technique 1. By appending a perfluoroacyl group to the target analyte, researchers dramatically enhance the molecule's volatility, thermal stability, and electron affinity. This technical guide explores the mechanistic causality behind HFBA derivatization and its integration with Gas Chromatography-Electron Capture Detection (GC-ECD).

Mechanistic Principles of Electron Capture

The Electron Capture Detector (ECD) operates on the principle of thermal electron absorption. A radioactive beta emitter (typically Ni-63) ionizes a carrier gas, creating a steady-state plasma of thermal electrons and a stable background current. When an analyte elutes from the GC column into the detector, electronegative functional groups absorb these thermal electrons, causing a measurable drop in the standing current.

By derivatizing a molecule with HFBA, seven highly electronegative fluorine atoms are introduced per reaction site. This creates a massive cross-sectional area for electron capture, allowing for the detection of HFB derivatives at levels up to

Mechanism of electron capture detection for highly electronegative HFB derivatives.

Causality in Experimental Design: The "Why" Behind the Protocol

As an application scientist, protocol design cannot be arbitrary. Every reagent and parameter must serve a specific thermodynamic or kinetic purpose to ensure a self-validating and robust system.

-

Reagent Selection (HFBA vs. TFAA/PFPA): While trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA) are common, HFBA is selected when maximum ECD sensitivity is required. The addition of a heavier heptafluorobutyryl group (+196 Da mass shift) also alters the boiling point of the analyte, shifting it away from low-molecular-weight matrix interferences, which provides superior GC separation compared to trifluoroacetate derivatives 3.

-

Solvent Selection (Toluene/Benzene): The reaction must take place in a strictly anhydrous, aprotic, and non-halogenated solvent. Halogenated solvents (like dichloromethane) will permanently blind the ECD. Toluene or benzene is ideal because it does not react with HFBA, provides excellent solubility for the derivatives, and facilitates easy phase separation during aqueous washing [[1]]().

-

Catalysts and Acid Scavengers (TMA): The acylation reaction produces heptafluorobutyric acid as a byproduct. If left in the system, this strong acid will degrade the siloxane backbone of the GC capillary column and shift the reaction equilibrium backward. Adding a base like trimethylamine (TMA) acts as an acid scavenger, driving the reaction to completion via Le Chatelier's principle and protecting the analytical instrumentation 1.

Quantitative Data and Comparative Analysis

The efficacy of HFBA derivatization is best illustrated by its application across diverse fields, from industrial toxicology to forensic profiling. For instance, manufacturing impurities in illicit drugs like cocaine (e.g., N-norcocaine) and heroin can be profiled at low picogram levels 45. Highly toxic industrial byproducts like 2,4- and 2,6-diaminotoluenes in polyurethane foams can be detected at 5 pg and 2 pg levels, respectively [[6]](). Furthermore, ring- and N-substituted amphetamines are routinely analyzed as HFB derivatives with distinct mass spectra and retention times 7.

Table 1: Comparison of Perfluoroacyl Anhydrides for GC-ECD

| Derivatization Reagent | Chemical Formula | Fluorine Atoms | Relative ECD Sensitivity | Mass Shift (Da) |

| TFAA (Trifluoroacetic Anhydride) | (CF₃CO)₂O | 3 | High | +96 |

| PFPA (Pentafluoropropionic Anhydride) | (C₂F₅CO)₂O | 5 | Very High | +146 |

| HFBA (Heptafluorobutyric Anhydride) | (C₃F₇CO)₂O | 7 | Ultra High | +196 |

Table 2: Trace Detection Benchmarks of HFB-Derivatized Compounds

| Compound Class | Specific Analyte | Matrix | LOD | Application Field |

| Industrial Amines | 2,6-Diaminotoluene | Polyurethane Foam | 2 pg | Materials Toxicology |

| Industrial Amines | 2,4-Diaminotoluene | Polyurethane Foam | 5 pg | Materials Toxicology |

| Illicit Narcotics | N-norcocaine | Cocaine HCl | Low pg | Forensic Profiling |

| Primary Amines | Phenethylamine | Biological Fluids | 10 pg | Clinical / Forensic |

Self-Validating Experimental Protocol: HFBA Derivatization

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. It is designed to derivatize amines, alcohols, or phenols prior to GC-ECD analysis.

Prerequisites: All glassware must be silanized and oven-dried. Solvents must be GC-ECD grade (ultra-pure, anhydrous).

-

System Validation (Reagent Blank): Prepare a reagent blank containing all components and solvents except the sample. This validates solvent purity and ensures no ghost peaks interfere with the ECD baseline 1.

-

Sample Dissolution: Dissolve 50 µg of the dried sample extract in 0.5 mL of anhydrous toluene (or benzene) in a glass-stoppered reaction vial [[1]]().

-

Acid Scavenging: Add 0.1 mL of 0.05 M Trimethylamine (TMA) in toluene to the vial. This acts as the acid scavenger 1.

-

Acylation: In a fume hood, carefully add 10 µL of Heptafluorobutyric anhydride (HFBA) to the mixture [[1]]().

-

Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the reaction mixture at 50°C for 15 minutes to ensure complete derivatization [[1]]().

-

Neutralization / Wash (Critical Step): Allow the vial to cool to room temperature. Add 1.0 mL of LC-MS grade water or a mild phosphate buffer (pH 7.0). Vortex for 30 seconds to partition the acidic byproducts into the aqueous layer.

-

Phase Separation & Injection: Allow the layers to separate. Carefully extract the upper organic (toluene) layer containing the HFB-derivatives. Inject 1-2 µL of this organic layer into the GC-ECD system.

Self-validating workflow for HFBA derivatization and GC-ECD analysis.

References

-

Sigma-Aldrich. Product Information - 394912 Heptafluorobutyric anhydride.1

-

Hirayama et al. (1985). Electron capture detection-gas chromatographic determination of diaminotoluenes in polyurethane foam as heptafluorobutyryl derivatives. PubMed. 6

-

Hirayama et al. (1985). Electron Capture Detection-Gas Chromatographic Determination of Diaminotoluenes in Polyurethane Foam as Heptafluorobutyryl Deriv. Oxford Academic (OUP). 3

-

Moore, J. M., Allen, A. C., & Cooper, D. A. (1984). Determination of manufacturing impurities in heroin by capillary gas chromatography with electron capture detection after derivatization with heptafluorobutyric anhydride. Analytical Chemistry (ACS Publications). 4

-

Moore et al. (1987). The application of capillary gas chromatography-electron capture detection in the comparative analyses of illicit cocaine samples. PubMed. 5

-

Analytical Letters (2006). A Comparison of Some Derivatives of Primary Amines for Gas Chromatography Using Electron Capture Detection. Taylor & Francis. 2

-

Lillsunde & Korte (1991). Determination of ring- and N-substituted amphetamines as heptafluorobutyryl derivatives. PubMed. 7

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The application of capillary gas chromatography-electron capture detection in the comparative analyses of illicit cocaine samples [pubmed.ncbi.nlm.nih.gov]

- 6. Electron capture detection-gas chromatographic determination of diaminotoluenes in polyurethane foam as heptafluorobutyryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of ring- and N-substituted amphetamines as heptafluorobutyryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 1H,1H-Heptafluorobutyl Acylation: A Technical Guide for Advanced Analyte Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Analytical Detectability and Chromatographic Performance

In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the derivatization of target analytes is a cornerstone for achieving enhanced sensitivity and robust chromatographic separation. This is especially true for compounds possessing active hydrogen atoms, such as alcohols, phenols, primary and secondary amines, and thiols. These functional groups often impart polarity and a propensity for hydrogen bonding, leading to poor peak shape, low volatility, and thermal instability during gas chromatography (GC) analysis.[1] Acylation, a key derivatization strategy, effectively mitigates these challenges by replacing active hydrogens with an acyl group.[2][3]

This technical guide provides an in-depth exploration of the derivatization mechanism that produces 1H,1H-heptafluorobutyl derivatives. It is critical to clarify from the outset that "1H,1H-Heptafluorobutyl butyrate" is the name of the derivative formed, not the derivatizing reagent itself. The principal reagent responsible for this transformation is Heptafluorobutyric Anhydride (HFBA) . The resulting heptafluorobutyryl (HFB) esters and amides are significantly more volatile, less polar, and more thermally stable than their parent molecules.[4] Furthermore, the introduction of a highly fluorinated moiety dramatically enhances the sensitivity of detection, particularly for electron capture detectors (ECD) and mass spectrometry (MS) utilizing negative chemical ionization (NCI).[1][5]

This guide will elucidate the fundamental chemical principles governing HFBA derivatization, provide field-proven experimental protocols, and offer insights into the practical application of this powerful analytical tool.

The Mechanism of Acylation with Heptafluorobutyric Anhydride (HFBA)

The core of the derivatization process lies in a nucleophilic acyl substitution reaction. Heptafluorobutyric anhydride is a highly reactive acylating agent due to the strong electron-withdrawing effect of the heptafluoropropyl group, which makes the carbonyl carbons highly electrophilic.

The general reaction mechanism can be described as follows:

-

Nucleophilic Attack: The analyte, containing a nucleophilic functional group with an active hydrogen (e.g., an alcohol, amine, or phenol), attacks one of the electrophilic carbonyl carbons of the HFBA molecule. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of a heptafluorobutyrate anion, which is a good leaving group.

-

Proton Transfer: The heptafluorobutyrate anion then acts as a base, abstracting the proton from the now-acylated analyte, regenerating a neutral derivative and forming heptafluorobutyric acid as a byproduct.

This reaction is often catalyzed by the addition of a non-nucleophilic organic base, such as pyridine or triethylamine. The base serves two primary purposes:

-

Acid Scavenger: It neutralizes the heptafluorobutyric acid byproduct, preventing potential degradation of the derivative or damage to the chromatographic column.[2][4]

-

Reaction Promotion: By removing the acidic byproduct, the equilibrium of the reaction is shifted towards the formation of the derivative, driving the reaction to completion.[2]

The following diagram illustrates the general mechanism for the derivatization of an alcohol with HFBA.

Experimental Protocols

The successful derivatization with HFBA hinges on meticulous experimental technique, particularly the exclusion of moisture, as HFBA readily hydrolyzes.[6]

General Protocol for HFBA Derivatization

This protocol provides a general framework for the derivatization of analytes containing hydroxyl or primary/secondary amine groups.

Materials:

-

Analyte solution (in a volatile, anhydrous solvent like ethyl acetate, acetonitrile, or toluene)

-

Heptafluorobutyric anhydride (HFBA)

-

Anhydrous pyridine or triethylamine (as catalyst)

-

Anhydrous reaction solvent (e.g., ethyl acetate, toluene)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation: Transfer a known amount of the analyte solution (typically containing 10-100 µg of the analyte) into a reaction vial.

-

Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is crucial to ensure the sample is anhydrous.

-

Reagent Addition: Add 50-100 µL of the anhydrous reaction solvent to redissolve the analyte residue.

-

Catalyst Addition: Add 10-20 µL of anhydrous pyridine or triethylamine to the vial.

-

Derivatizing Agent Addition: Add 50 µL of HFBA to the reaction mixture.

-

Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 60-80°C for 15-60 minutes. The optimal time and temperature will depend on the specific analyte.[7][8]

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

-

Byproduct Removal: Gently evaporate the excess reagent and solvent under a stream of dry nitrogen.

-

Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., ethyl acetate, hexane) for GC analysis.

Specific Protocol: Derivatization of Amphetamine-Related Drugs in Oral Fluid

This protocol is adapted from a validated method for the analysis of amphetamines and cathinones.[7]

Materials:

-

Oral fluid sample (0.5 mL)

-

Internal standard solution (e.g., Amphetamine-D5)

-

0.1 N NaOH

-

Ethyl acetate

-

1% HCl in methanol

-

Heptafluorobutyric anhydride (HFBA)

Procedure:

-

Sample Preparation: To 0.5 mL of oral fluid in a centrifuge tube, add the internal standard and 0.5 mL of 0.1 N NaOH.

-

Liquid-Liquid Extraction: Add 2 mL of ethyl acetate, vortex for 3 minutes, and centrifuge for 5 minutes.

-

Acidification and Evaporation: Transfer the ethyl acetate layer to a new tube containing 50 µL of 1% HCl in methanol and evaporate to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.

-

Reaction: Cap the tube and heat at 70°C for 30 minutes.

-

Final Evaporation and Reconstitution: Evaporate the contents to dryness under a nitrogen stream and reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

Data Presentation: Properties of Common Derivatizing Reagents

The choice of an acylating reagent depends on the desired properties of the resulting derivative, particularly its volatility and the sensitivity required for detection.

| Reagent | Abbreviation | Molecular Weight of Acyl Group | Volatility of Derivative | ECD Sensitivity |

| Acetic Anhydride | AA | 43.04 | Moderate | Low |

| Trifluoroacetic Anhydride | TFAA | 97.02 | High | High |

| Pentafluoropropionic Anhydride | PFPA | 147.02 | Very High | Very High |

| Heptafluorobutyric Anhydride | HFBA | 197.02 | Very High | Excellent |

Visualization of the Experimental Workflow

The following diagram outlines the typical workflow for analyte derivatization using HFBA prior to GC analysis.

Conclusion: A Powerful Tool for Sensitive Analysis

Derivatization with heptafluorobutyric anhydride is a robust and highly effective method for enhancing the gas chromatographic analysis of a wide range of compounds containing active hydrogens. The formation of 1H,1H-heptafluorobutyl esters and amides significantly improves analyte volatility and thermal stability while dramatically increasing detection sensitivity, especially for ECD and NCI-MS. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with meticulous, anhydrous experimental technique, is paramount to achieving complete and reproducible derivatization. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful analytical strategy in their work.

References

-

Zanetta, J-P., et al. (2000). Single-step gas chromatography-mass spectrometry analysis of glycolipid constituents as heptafluorobutyrate derivatives with a special reference to the lipid portion. Analytical Biochemistry, 284(2), 201-216. Available at: [Link]

-

Pons, A., et al. (2002). Gas-chromatography/mass-spectrometry analysis of human skin constituents as heptafluorobutyrate derivatives with special reference to long-chain bases. Journal of Lipid Research, 43(5), 794-804. Available at: [Link]

-

Clay, K. L., & Murphy, R. C. (1991). Novel mass spectral fragmentation of heptafluorobutyryl derivatives of acyl analogues of platelet-activating factor. Chemical Research in Toxicology, 4(6), 685-690. Available at: [Link]

-

Odongo, G. A., & Sadik, O. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available at: [Link]

-

Jalili, M., et al. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian Journal of Pharmaceutical Research, 15(2), 477-486. Available at: [Link]

-

Lin, D.-L., et al. (2011). Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 35(3), 129-136. Available at: [Link]

-

Andersson, B. A. (1967). Mass spectrometric and gas chromatographic studies of n-heptafluorobutyryl derivatives of peptide methyl esters. Acta Chemica Scandinavica, 21, 2906-2908. Available at: [Link]

-

Rhodes, D., et al. (1987). Gas Chromatography-Mass Spectrometry of N- Heptafluorobutyryl Isobutyl Esters of Amino Acids in the Analysis of the Kinetics of [15N]H4+ Assimilation in Lemna minor L. Plant Physiology, 84(3), 775-780. Available at: [Link]

-

Zhang, H., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Molecules, 25(1), 2. Available at: [Link]

-

Obrnuta faza. (n.d.). GC Derivatization Reagents. Available at: [Link]

-

Kim, K.-R., et al. (2013). Comprehensive profiling analysis of bioamines and their acidic metabolites in human urine by gas chromatography/mass spectrometry combined with selective derivatization. Journal of Chromatography A, 1305, 196-205. Available at: [Link]

-

ResearchGate. (n.d.). Derivatization reaction pathways of PROG with HFBA. [Image]. Available at: [Link]

-

Liu, R. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Available at: [Link]

- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.

-

Wüst, M., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 9(7), 129. Available at: [Link]

-

Chromastore. (n.d.). Derivatizing Reagents. Available at: [Link]

-

Gultom, M., & Lubis, Y. M. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research (IJSBAR), 26(2), 1-7. Available at: [Link]

-

Chromatography Forum. (2008). HFBI derivatization of alcohols and amines. Online Discussion. Available at: [Link]

-

Restek. (n.d.). GC Derivatization. Technical Literature. Available at: [Link]

-

Carey, J. (2016). The Reaction of Hexafluoroisopropyl Esters with Amines: A Fast, Easy, Solvent-Free Approach to the Synthesis of Amides. ARC Journal of Organic and Inorganic Chemistry, 1(2), 1-8. Available at: [Link]

-

Odongo, G. A., & Sadik, O. A. (2012). Derivatization reactions and reagents for gas chromatography analysis. [PDF]. Available at: [Link]

- Sharma, A., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food-Borne Pathogens and Antibiotic Resistance. Royal Society of Chemistry.

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

-

Rahman, M. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8841785. Available at: [Link]

-

Onal, A. (2007). Biogenic amines detection in food industry. [Thesis]. Alma Ata Repository. Available at: [Link]

-

Song, Y., et al. (2016). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 141(12), 3636-3645. Available at: [Link]

-

Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(6), 1682-1685. Available at: [Link]

-

Kloskowski, A., et al. (2022). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 27(3), 1039. Available at: [Link]

-

Fu, Y., et al. (2020). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Open Chemistry, 18(1), 1421-1429. Available at: [Link]

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. scispace.com [scispace.com]

- 3. chromastore.com.br [chromastore.com.br]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HFBI derivatization of alcohols and amines - Chromatography Forum [chromforum.org]

- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity GC-MS Determination of Butyrate via 1H,1H-Heptafluorobutyl Derivatization

This Application Note is designed for researchers in metabolomics, microbiome studies, and drug development who require high-sensitivity quantification of Short-Chain Fatty Acids (SCFAs), specifically Butyrate.

Clarification on Nomenclature: In the context of GC-MS, 1H,1H-Heptafluorobutyl butyrate is the target analyte derivative (the compound formed and detected), not the derivatization reagent itself. The derivatization process involves reacting Butyric Acid (analyte) with 1H,1H-Heptafluorobutanol (reagent) to form this specific ester. This guide details the protocol to generate and analyze this compound.

Introduction & Scientific Rationale

Butyrate (C4:0) is a critical Short-Chain Fatty Acid (SCFA) produced by bacterial fermentation of dietary fibers in the colon. It serves as the primary energy source for colonocytes and acts as a histone deacetylase (HDAC) inhibitor, linking the gut microbiome to host metabolic health, immune homeostasis, and blood-brain barrier integrity.

The Analytical Challenge

Analysis of free butyric acid by GC-MS is plagued by:

-

High Volatility: Leads to evaporative losses during sample concentration.

-

Polarity: Free carboxylic acid groups cause peak tailing and adsorption on GC liners.

-

Low Molecular Weight: The parent ion (m/z 88) falls in a noisy region of the mass spectrum, limiting sensitivity.

The Solution: Heptafluorobutyl (HFB) Derivatization

Derivatizing butyric acid with 1H,1H-Heptafluorobutanol (HFB-OH) transforms it into This compound .

Key Advantages:

-

Mass Shift: Adds a heavy fluorinated tag (+182 Da), shifting the molecular ion to m/z 270, well above background noise.

-

Improved Chromatography: The ester is non-polar and volatile, yielding sharp, symmetric peaks on standard 5% phenyl columns (e.g., DB-5ms).

-

Enhanced Sensitivity: The electronegative fluorine atoms make the derivative ideal for Negative Chemical Ionization (NCI) , achieving femtomolar detection limits (100-1000x more sensitive than EI). Even in Electron Impact (EI) mode, the unique fragmentation pattern improves specificity.

Chemical Principle